2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid

Description

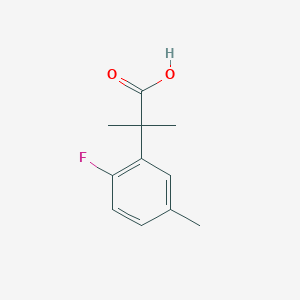

Chemical Structure and Properties 2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid is a fluorinated aromatic compound featuring a propanoic acid backbone substituted with a methyl group at the α-carbon and a 2-fluoro-5-methylphenyl moiety. Its molecular formula is C₁₁H₁₃FO₂, with a calculated molecular weight of 196.22 g/mol.

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

2-(2-fluoro-5-methylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H13FO2/c1-7-4-5-9(12)8(6-7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |

InChI Key |

GFGZSVRUXFHABK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid typically involves the reaction of 2-fluoro-5-methylbenzene with appropriate reagents to introduce the propanoic acid moiety. One common method is the Friedel-Crafts acylation reaction, where 2-fluoro-5-methylbenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom and the methyl group on the phenyl ring can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkyl Groups

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic Acid

- Molecular Formula : C₁₁H₁₃ClO₃

- Molecular Weight : 214.65 g/mol

- Key Differences: Substituent: Chlorine replaces fluorine at the ortho position. Functional Group: Phenoxy group instead of phenyl. Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but enhance lipophilicity. The phenoxy linkage could alter metabolic pathways, increasing resistance to oxidation.

Difluoro(2-fluoro-5-methylphenyl)acetic Acid

- Molecular Formula : C₁₀H₉F₃O₂ (inferred from )

- Molecular Weight : ~218.18 g/mol

- Key Differences: Backbone: Acetic acid (shorter chain) vs. propanoic acid. Fluorination: Two additional fluorine atoms on the α-carbon. Impact: The difluoroacetic group increases acidity (pKa reduction) and may enhance interactions with polar targets.

Functional Group Modifications

Ethyl (4-tert-Butylphenyl)(difluoro)acetate

- Molecular Formula : C₁₃H₁₇F₂O₂

- Molecular Weight : 255.28 g/mol

- Key Differences: Functional Group: Ester (ethyl) vs. carboxylic acid. Substituent: 4-tert-butylphenyl group. Impact: The ester group increases lipophilicity, favoring blood-brain barrier penetration but requiring metabolic activation (hydrolysis) for activity.

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic Acid

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Functional Group |

|---|---|---|---|---|

| 2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid | C₁₁H₁₃FO₂ | 196.22 | 2-Fluoro-5-methylphenyl, α-methyl | Carboxylic acid |

| 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid | C₁₁H₁₃ClO₃ | 214.65 | 2-Chloro-5-methylphenoxy | Carboxylic acid |

| Difluoro(2-fluoro-5-methylphenyl)acetic acid | C₁₀H₉F₃O₂ | 218.18 | Difluoro-α-carbon | Carboxylic acid |

| Ethyl (4-tert-butylphenyl)(difluoro)acetate | C₁₃H₁₇F₂O₂ | 255.28 | 4-tert-butylphenyl, difluoro | Ester |

| 2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | C₁₃H₁₆O₃ | 228.26 | Indenyloxy | Carboxylic acid |

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and bioavailability compared to chlorine, but chlorine’s lipophilicity may improve tissue retention .

- Ester vs. Acid : Carboxylic acids are more polar and ionized at physiological pH, limiting cell permeability but enhancing solubility in aqueous environments. Esters serve as prodrugs with improved absorption .

Biological Activity

2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

- Molecular Formula : C12H15F1O2

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways.

- PPAR Activation : The compound has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis. Activation of PPARα and PPARγ by this compound may influence insulin sensitivity and lipid profiles, making it a candidate for diabetes-related studies .

- Anti-inflammatory Effects : Research indicates that the compound exhibits anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways. This could have implications for conditions like arthritis and other inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to inflammatory responses. For example, it has been tested against cyclooxygenase (COX) enzymes, showing a dose-dependent inhibition pattern that suggests its potential as an anti-inflammatory agent.

| Study | Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study A | COX-1 | 5.4 | Inhibition |

| Study B | COX-2 | 3.8 | Inhibition |

In Vivo Studies

Animal model studies have further elucidated the compound's effects on metabolic parameters. In diabetic rat models, administration of the compound resulted in improved glucose tolerance and reduced serum triglyceride levels.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Blood Glucose (mg/dL) | 250 ± 15 | 180 ± 10 |

| Triglycerides (mg/dL) | 150 ± 20 | 90 ± 15 |

Case Studies

- Diabetes Management : A study involving diabetic rats treated with varying doses of the compound showed significant improvements in insulin sensitivity compared to controls, suggesting its potential utility in managing type 2 diabetes .

- Anti-inflammatory Response : Another case study focused on the anti-inflammatory effects of the compound in a model of induced arthritis, where it significantly reduced joint swelling and pain scores compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.